molecular formula C50H71Cl2N15O11 B570808 (P-CHLORO-PHE5,8)-BRADYKININ CAS No. 125229-63-2

(P-CHLORO-PHE5,8)-BRADYKININ

Cat. No.: B570808
CAS No.: 125229-63-2
M. Wt: 1129.112
InChI Key: FTKLVPMLLPDOBX-FDISYFBBSA-N
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Description

(P-CHLORO-PHE5,8)-BRADYKININ is a synthetic peptide derivative of bradykinin, where the phenylalanine residues at positions 5 and 8 are substituted with p-chlorophenylalanine. Bradykinin is a well-known peptide that plays a crucial role in various physiological processes, including vasodilation, pain sensation, and inflammation. The substitution with p-chlorophenylalanine enhances the stability and bioactivity of the peptide, making it a valuable compound for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (P-CHLORO-PHE5,8)-BRADYKININ involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The p-chlorophenylalanine residues are incorporated at the appropriate positions using standard coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring consistency in the peptide’s quality.

Chemical Reactions Analysis

Types of Reactions

(P-CHLORO-PHE5,8)-BRADYKININ undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized at the methionine residue, forming methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The p-chlorophenylalanine residues can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptides with modified side chains at the p-chlorophenylalanine residues.

Scientific Research Applications

(P-CHLORO-PHE5,8)-BRADYKININ has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.

    Biology: Investigated for its role in modulating biological processes such as inflammation, pain, and blood pressure regulation.

    Medicine: Explored for its potential therapeutic applications in conditions like hypertension, chronic pain, and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques like HPLC and mass spectrometry.

Mechanism of Action

The mechanism of action of (P-CHLORO-PHE5,8)-BRADYKININ involves binding to bradykinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological effects such as vasodilation, increased vascular permeability, and pain sensation.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent compound, with no substitutions at the phenylalanine residues.

    Des-Arg9-bradykinin: A derivative lacking the C-terminal arginine residue, primarily acting on B1 receptors.

    Lys-bradykinin: A derivative with an additional lysine residue at the N-terminus, enhancing its stability and activity.

Uniqueness

(P-CHLORO-PHE5,8)-BRADYKININ is unique due to the substitution of phenylalanine residues with p-chlorophenylalanine, which enhances its stability and bioactivity. This modification allows for more precise studies of bradykinin receptor interactions and the development of peptide-based therapeutics with improved pharmacokinetic properties.

Properties

CAS No.

125229-63-2

Molecular Formula

C50H71Cl2N15O11

Molecular Weight

1129.112

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

FTKLVPMLLPDOBX-FDISYFBBSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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